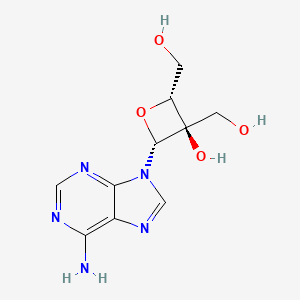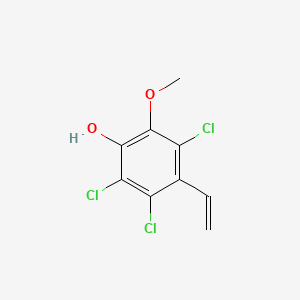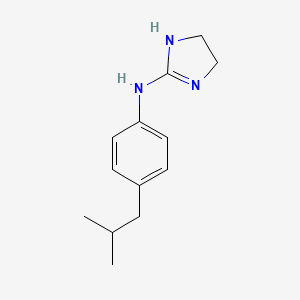![molecular formula C25H26O4 B14293930 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane CAS No. 114185-01-2](/img/structure/B14293930.png)
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring, phenyl group, and two benzyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-bis(benzyloxy)ethane with a phenyl-substituted dioxolane precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Benzyloxy groups are converted to benzaldehyde or benzoic acid.
Reduction: The compound is reduced to form corresponding alcohols.
Substitution: New functional groups replace the benzyloxy groups, leading to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(benzyloxy)ethane: A precursor in the synthesis of 4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane.
2-Phenyl-1,3-dioxolane: A structurally related compound with similar chemical properties.
Benzyloxybenzene: Shares the benzyloxy functional group and exhibits similar reactivity.
Uniqueness
This compound is unique due to its combination of a dioxolane ring, phenyl group, and two benzyloxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
114185-01-2 |
|---|---|
Fórmula molecular |
C25H26O4 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-[1,2-bis(phenylmethoxy)ethyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C25H26O4/c1-4-10-20(11-5-1)16-26-18-23(27-17-21-12-6-2-7-13-21)24-19-28-25(29-24)22-14-8-3-9-15-22/h1-15,23-25H,16-19H2 |
Clave InChI |
ZWHBEJIJVYFXEN-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)C2=CC=CC=C2)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


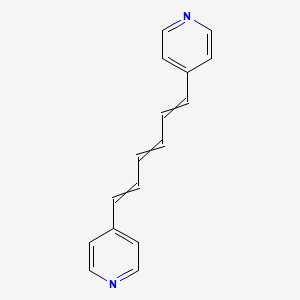

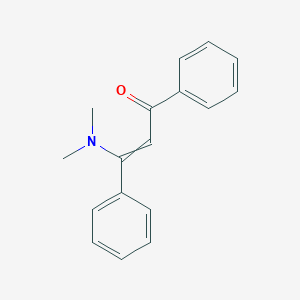
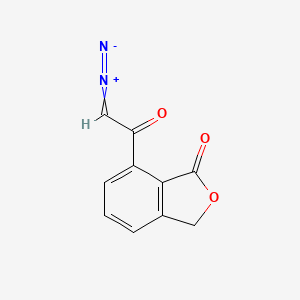
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
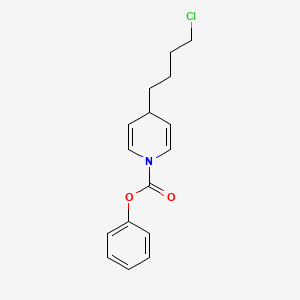

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)
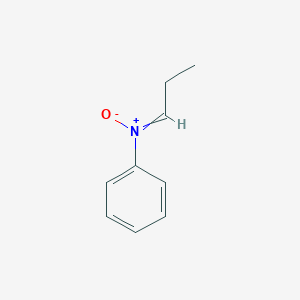
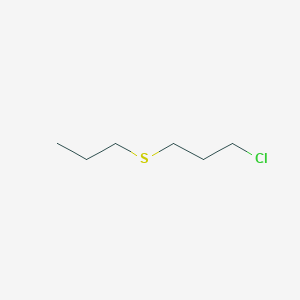
![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
